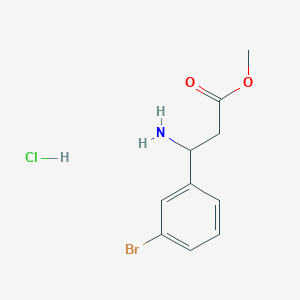

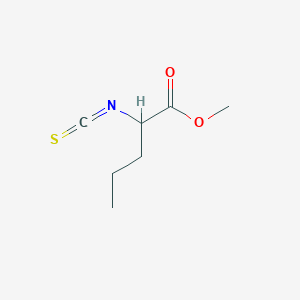

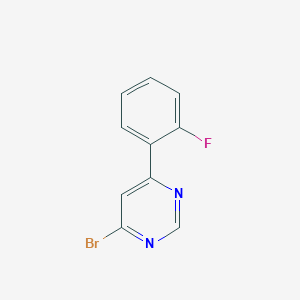

![molecular formula C16H19N3O B1463215 N-[4-({[2-(吡啶-3-基)乙基]氨基}甲基)苯基]乙酰胺 CAS No. 1178281-50-9](/img/structure/B1463215.png)

N-[4-({[2-(吡啶-3-基)乙基]氨基}甲基)苯基]乙酰胺

描述

“N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide” is a compound that has been studied for its potential applications in various fields . It is structurally diverse and is a familiar structure in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound has been synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Molecular Structure Analysis

The molecular structure of this compound is complex. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

This compound has been studied for its ability to inhibit in vivo angiogenesis and its DNA cleavage abilities . These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays .科学研究应用

吡啶酮和吡唑并[2,3-a]嘧啶的合成

Farag、Dawood 和 Elmenoufy (2004) 的研究展示了一条合成吡啶酮、吡唑并[2,3-a]嘧啶和吡唑并[5,1-c]三嗪的便捷途径,这些化合物包含了一个安替比林部分。这项工作说明了 4-氨基安替比林与各种底物的缩合,产生了进一步反应以生成新型化合物的衍生物,包括吡啶酮和吡唑衍生物,展示了乙酰胺衍生物在合成复杂杂环化合物中的多功能性Farag 等,2004。

配位配合物和抗氧化活性

Chkirate 等人(2019 年)的一项研究探索了由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位配合物,揭示了氢键作用对自组装过程和抗氧化活性的影响。这项研究强调了乙酰胺衍生物在开发具有显著抗氧化特性的配位配合物方面的潜力,突出了它们在药物化学和材料科学中的相关性Chkirate 等,2019。

DNA 相互作用和对接研究

Kurt 等人(2020 年)对源自 2,6-二氨基吡啶及其配合物的 novel Schiff 碱配体进行了合成、表征、DNA 相互作用和对接研究。他们的研究结果表明,这些化合物(包括乙酰胺衍生物)表现出 DNA 结合活性,表明在治疗剂开发中具有潜在的应用Kurt 等,2020。

化学反应中的替代产物

Krauze 等人(2007 年)对亚苄基丙二腈、N-甲基-2-硫代氨基甲酰乙酰胺和 ω-溴代苯乙酮的一锅反应的研究产生了替代产物,证明了涉及乙酰胺衍生物的反应的复杂性和不可预测性。这项研究有助于理解反应机理和发现新的化学实体Krauze 等,2007。

促进小鼠学习和记忆

李明珠(2012 年)的一项研究调查了乙基 2-[1-(吡啶-2-基)乙氧基]乙酰胺对小鼠学习和记忆促进作用,展示了乙酰胺衍生物在开发认知障碍治疗剂方面的潜力李明珠,2012。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains . This suggests that the compound may interact with its targets through similar hydrogen bonding mechanisms.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.

Pharmacokinetics

It is known that similar compounds, such as n-(pyridin-2-yl)amides, were formed in toluene via c–c bond cleavage promoted by i2 and tbhp, and the reaction conditions were mild and metal-free . This suggests that the compound may have similar ADME properties.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound may also have a wide range of molecular and cellular effects.

Action Environment

It is known that similar compounds, such as n-(pyridin-2-yl)amides, were synthesized under different reaction conditions . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.

属性

IUPAC Name |

N-[4-[(2-pyridin-3-ylethylamino)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-13(20)19-16-6-4-15(5-7-16)12-18-10-8-14-3-2-9-17-11-14/h2-7,9,11,18H,8,10,12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHTVMCTPDWEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNCCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

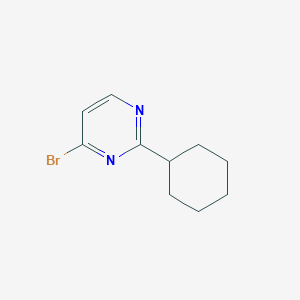

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate](/img/structure/B1463139.png)

![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)